Phosphopantothenic acid

Vue d'ensemble

Description

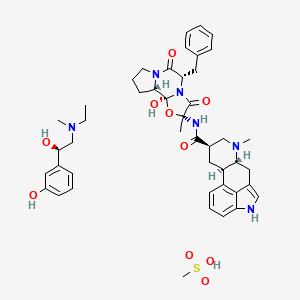

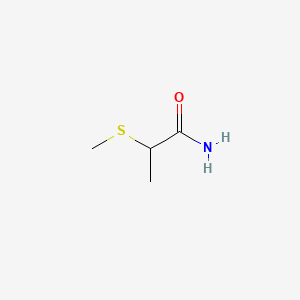

L'acide phosphopantothénique, également connu sous le nom de D-4’-phosphopantothénate, est un composé organique qui joue un rôle crucial dans la biosynthèse de la coenzyme A. Il est dérivé de l'acide pantothénique (vitamine B5) par l'action des enzymes pantothénate kinase. Ce composé est essentiel à divers processus biochimiques, notamment la synthèse et l'oxydation des acides gras et le métabolisme des glucides et des protéines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide phosphopantothénique peut être synthétisé par phosphorylation de l'acide pantothénique. La réaction implique généralement l'utilisation d'agents phosphorylants tels que l'adénosine triphosphate (ATP) en présence d'enzymes pantothénate kinase. Les conditions de réaction nécessitent souvent une solution aqueuse tamponnée à un pH et une température physiologiques .

Méthodes de production industrielle : La production industrielle de l'acide phosphopantothénique implique des procédés biotechnologiques utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surexprimer les enzymes pantothénate kinase, qui catalysent la phosphorylation de l'acide pantothénique pour produire de l'acide phosphopantothénique. Le processus est optimisé pour un rendement et une pureté élevés grâce aux techniques de fermentation et de traitement en aval .

Analyse Des Réactions Chimiques

Types de réactions : L'acide phosphopantothénique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés du phosphopantothénate.

Réduction : Il peut être réduit pour former du phosphopantothénate réduit.

Substitution : Il peut subir des réactions de substitution pour former différents analogues du phosphopantothénate.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du phosphopantothénate, qui sont utilisés dans les études biochimiques et les applications pharmaceutiques .

Applications De Recherche Scientifique

L'acide phosphopantothénique a de nombreuses applications en recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de la coenzyme A et de ses dérivés.

Biologie : Il joue un rôle vital dans le métabolisme cellulaire et est utilisé dans des études relatives à la fonction enzymatique et aux voies métaboliques.

Médecine : L'acide phosphopantothénique est étudié pour ses applications thérapeutiques potentielles, y compris le traitement de la neurodégénérescence associée à la pantothénate kinase (PKAN).

Industrie : Il est utilisé dans la production de la coenzyme A et d'autres produits biochimiques par des procédés biotechnologiques

5. Mécanisme d'action

L'acide phosphopantothénique exerce ses effets en servant de précurseur pour la synthèse de la coenzyme A. La phosphorylation de l'acide pantothénique par les enzymes pantothénate kinase produit de l'acide phosphopantothénique, qui est ensuite converti en 4’-phosphopantethéine. Cet intermédiaire est ensuite transformé pour former la coenzyme A, un cofacteur essentiel dans diverses réactions enzymatiques. Les cibles moléculaires et les voies impliquées comprennent la synthèse des acides gras, le métabolisme des glucides et l'acétylation des protéines .

Composés similaires :

Acide pantothénique : Le précurseur de l'acide phosphopantothénique, impliqué dans les mêmes voies métaboliques.

4’-Phosphopantethéine : Un intermédiaire dans la synthèse de la coenzyme A à partir de l'acide phosphopantothénique.

Coenzyme A : Le produit final de la voie de biosynthèse, essentiel à divers processus biochimiques

Unicité : L'acide phosphopantothénique est unique en raison de son rôle d'intermédiaire dans la biosynthèse de la coenzyme A. Contrairement à ses précurseurs et dérivés, il subit spécifiquement une phosphorylation et une conversion ultérieure en 4’-phosphopantethéine, ce qui en fait un élément essentiel de la voie métabolique .

Mécanisme D'action

Phosphopantothenic acid exerts its effects by serving as a precursor for the synthesis of coenzyme A. The phosphorylation of pantothenic acid by pantothenate kinase enzymes produces this compound, which is then converted to 4’-phosphopantetheine. This intermediate is further processed to form coenzyme A, a critical cofactor in various enzymatic reactions. The molecular targets and pathways involved include fatty acid synthesis, carbohydrate metabolism, and protein acetylation .

Comparaison Avec Des Composés Similaires

Pantothenic Acid: The precursor of phosphopantothenic acid, involved in the same metabolic pathways.

4’-Phosphopantetheine: An intermediate in the synthesis of coenzyme A from this compound.

Coenzyme A: The final product of the biosynthetic pathway, essential for various biochemical processes

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of coenzyme A. Unlike its precursors and derivatives, it specifically undergoes phosphorylation and subsequent conversion to 4’-phosphopantetheine, making it a critical component in the metabolic pathway .

Propriétés

IUPAC Name |

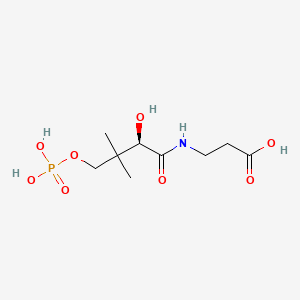

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFVGHPGDLDEQO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974271 | |

| Record name | D-4'-Phosphopantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-4'-Phosphopantothenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-50-3 | |

| Record name | 4′-Phosphopantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphopantothenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphopantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-4'-Phosphopantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOPANTOTHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SCE5NG3E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-4'-Phosphopantothenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of Phosphopantothenic acid and how does its deficiency impact cellular processes?

A1: this compound (PPA) is the first metabolite in the biosynthesis of coenzyme A (CoA) from pantothenic acid (vitamin B5). [, , ] CoA is a crucial cofactor involved in numerous metabolic reactions, including the citric acid cycle and fatty acid metabolism. Deficiency in PPA, often stemming from mutations in the PANK2 gene encoding pantothenate kinase 2, leads to reduced CoA levels, disrupting these critical metabolic pathways. This disruption is particularly detrimental in energy-demanding tissues like the brain, leading to neurodegenerative disorders such as Pantothenate Kinase-Associated Neurodegeneration (PKAN). [, , ]

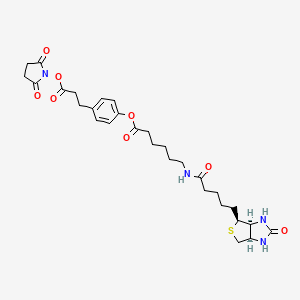

Q2: Can you elaborate on the mechanism of action of fosmetpantotenate as a potential therapeutic agent for PKAN?

A2: Fosmetpantotenate is a this compound prodrug designed to bypass the defective pantothenate kinase 2 enzyme in PKAN patients. [, , ] Studies show that fosmetpantotenate can effectively cross the blood-brain barrier and be metabolized into PPA within neuronal and glial cells. [, ] This replenishment of PPA in the brain aims to restore CoA biosynthesis and potentially alleviate the neurological symptoms of PKAN. [, ]

Q3: What are the primary findings regarding the metabolism and distribution of fosmetpantotenate in different animal models?

A3: Research indicates that the metabolism of fosmetpantotenate is species-dependent. Oral administration leads to measurable blood exposure in monkeys but negligible levels in rats and mice. [] This difference correlates with fosmetpantotenate's presence in monkey brains (striatal dialysate) but absence in mice after oral dosing. [] Interestingly, isotopically labeled fosmetpantotenate studies in mice revealed its incorporation into CoA in both the liver and brain, suggesting its effective conversion to PPA and subsequent utilization in CoA biosynthesis. []

Q4: Besides fosmetpantotenate, are there other strategies being explored to address PPA deficiency in PKAN?

A4: Yes, researchers are investigating cyclic phosphate prodrugs of PPA as an alternative therapeutic approach for PKAN. [] These prodrugs have demonstrated the ability to regenerate CoA in a PANK2-/- knockout model, highlighting their potential for PPA delivery to the brain. [] Further research is ongoing to assess their efficacy and safety profiles.

Q5: How is PPA measured and quantified in biological samples?

A5: PPA can be measured in biological samples using enzymatic hydrolysis followed by analysis of the released pantothenic acid. This can be achieved through methods like radioimmunoassay (RIA) and paper chromatography. [, ] Additionally, microbiological assays using organisms such as Lactobacillus plantarum, which exhibit growth stimulation in the presence of PPA, can be employed for quantification. []

Q6: Are there any known interactions of PPA or its related metabolites with drug-metabolizing enzymes?

A6: While specific details on PPA's direct interactions with drug-metabolizing enzymes are limited in the provided research, studies suggest that administration of PPA precursors like 4-phosphopantothenic acid and pantethine can activate the liver endoplasmic reticulum monooxygenase system. [, ] This activation, potentially linked to cytochrome P-450 activity and microsomal membrane alterations, highlights the potential for PPA-related compounds to influence drug metabolism. [, ] Further research is needed to fully elucidate these interactions.

Q7: Can you provide information on the structural characterization of PPA?

A7: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of PPA, it is structurally similar to pantothenic acid with the addition of a phosphate group. Chemical databases and resources could provide comprehensive structural information on PPA.

Q8: What is the historical context and significance of research on PPA and CoA biosynthesis?

A8: Early research on pantothenic acid metabolism and CoA biosynthesis dates back to the mid-20th century, with studies investigating the role of pantothenic acid in various organisms, including microorganisms and avian malaria parasites. [, , , , ] These studies elucidated the importance of pantothenic acid as a precursor to CoA and its essential role in cellular metabolism. [, , ] The discovery of genetic defects in pantothenate kinase, the enzyme responsible for PPA production, and their link to neurodegeneration further emphasized the critical role of this pathway in human health. [] This understanding has paved the way for developing therapeutic strategies targeting PPA deficiency, with ongoing research focusing on improving drug delivery, efficacy, and safety profiles. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B1221621.png)

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)